2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, followed by chlorination. The reaction conditions often involve refluxing in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, dehalogenated derivatives, and biaryl compounds .
Scientific Research Applications
2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or proteases, disrupting cellular signaling pathways and leading to anticancer effects .
Comparison with Similar Compounds
- 2-(2-Bromophenyl)-imidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Comparison: The combination of these halogens provides a distinct set of chemical properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H8BrClN2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-11-4-2-1-3-10(11)12-8-17-7-9(15)5-6-13(17)16-12/h1-8H |
InChI Key |
APHKOCHICCJBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)Br |
Origin of Product |
United States |
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